

Spectroscopic and Synthetic Profile of (Pyridin-2-ylsulfanyl)-acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Pyridin-2-ylsulfanyl)-acetic acid

Cat. No.: B179913

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for **(Pyridin-2-ylsulfanyl)-acetic acid** (CAS No. 10002-29-6). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data alongside expected characteristic values derived from its structural features. The information is intended to support research, drug development, and quality control activities.

Chemical Structure and Properties

- IUPAC Name: (Pyridin-2-ylsulfanyl)acetic acid
- Molecular Formula: C₇H₇NO₂S
- Molecular Weight: 169.20 g/mol
- Structure: (Pyridin-2-ylsulfanyl)-acetic acid structure

Predicted and Expected Spectroscopic Data

While experimental spectra are not readily available in public databases, the following tables summarize the predicted and expected spectroscopic data for **(Pyridin-2-ylsulfanyl)-acetic acid**. These predictions are based on established spectroscopic principles and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data is predicted and should be confirmed by experimental analysis.

Table 1: Predicted ^1H NMR Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~8.45	d	1H	H-6 (Pyridine)
~7.75	t	1H	H-4 (Pyridine)
~7.30	d	1H	H-3 (Pyridine)
~7.15	t	1H	H-5 (Pyridine)
~3.90	s	2H	-S-CH ₂ -COOH
~12.90	br s	1H	-COOH

Table 2: Predicted ^{13}C NMR Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~171.0	C=O (Carboxylic Acid)
~158.0	C-2 (Pyridine, C-S)
~150.0	C-6 (Pyridine)
~138.0	C-4 (Pyridine)
~123.0	C-3 (Pyridine)
~121.0	C-5 (Pyridine)
~35.0	-S-CH ₂ -

Infrared (IR) Spectroscopy

Table 3: Expected Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
3300-2500	Broad, Strong	O-H Stretch	Carboxylic Acid
~1710	Strong, Sharp	C=O Stretch	Carboxylic Acid
~1600, ~1450	Medium-Strong	C=C, C=N Stretch	Pyridine Ring
~1300	Medium	C-O Stretch	Carboxylic Acid
~1250	Medium	C-S Stretch	Thioether
~950	Broad, Medium	O-H Bend	Carboxylic Acid

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragmentation

m/z	Ion	Notes
169	[M] ⁺	Molecular Ion
124	[M - COOH] ⁺	Loss of the carboxyl group
111	[C ₅ H ₄ NS] ⁺	Pyridinyl-thio fragment
78	[C ₅ H ₄ N] ⁺	Pyridine ring fragment

Experimental Protocols

Synthesis of (Pyridin-2-ylsulfanyl)-acetic acid

This protocol describes a plausible synthesis via S-alkylation of 2-mercaptopyridine.

Reaction Scheme:

Materials:

- 2-Mercaptopyridine

- Chloroacetic acid
- Sodium hydroxide (NaOH)
- Deionized water
- Hydrochloric acid (HCl), 1 M
- Ethanol

Procedure:

- In a round-bottom flask, dissolve 2-mercaptopurine (1 equivalent) and sodium hydroxide (2 equivalents) in deionized water.
- In a separate beaker, dissolve chloroacetic acid (1 equivalent) in deionized water.
- Slowly add the chloroacetic acid solution to the flask containing the 2-mercaptopurine solution while stirring at room temperature.
- Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, carefully acidify the reaction mixture to a pH of approximately 4 using 1 M HCl. This will precipitate the product.
- Collect the precipitate by vacuum filtration.
- Wash the solid product with cold deionized water, followed by a small amount of cold ethanol to remove impurities.
- Dry the purified **(Pyridin-2-ylsulfanyl)-acetic acid** product under vacuum.

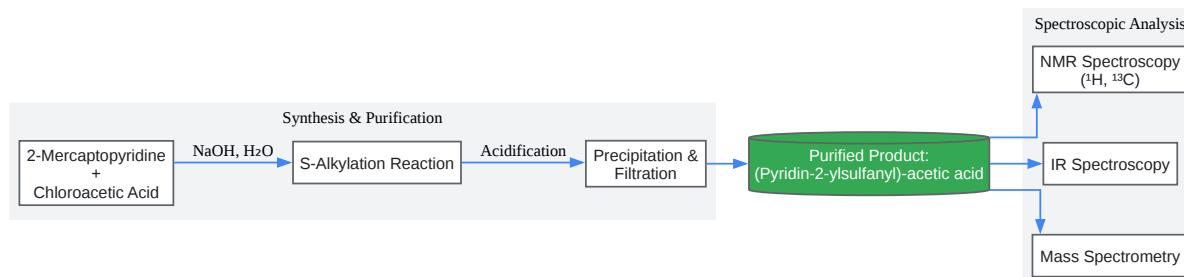
Spectroscopic Analysis Protocols

¹H and ¹³C NMR Spectroscopy:

- Prepare a sample by dissolving 5-10 mg of the dried product in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

- Transfer the solution to an NMR tube.
- Acquire ^1H and ^{13}C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
- Process the spectra to determine chemical shifts, multiplicities, and integration.

Infrared (IR) Spectroscopy:


- Prepare a sample of the dried product as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
- Acquire the IR spectrum over a range of 4000-400 cm^{-1} .
- Identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS):

- Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).
- Acquire the mass spectrum and identify the molecular ion peak and major fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of **(Pyridin-2-ylsulfanyl)-acetic acid**.

[Click to download full resolution via product page](#)

Caption: Synthesis and Spectroscopic Analysis Workflow.

- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of (Pyridin-2-ylsulfanyl)-acetic acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b179913#spectroscopic-data-nmr-ir-mass-spec-of-pyridin-2-ylsulfanyl-acetic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com